molecular formula C6H13NO2 B1337071 Hexyl nitrite CAS No. 638-51-7

Hexyl nitrite

Cat. No.: B1337071
CAS No.: 638-51-7
M. Wt: 131.17 g/mol
InChI Key: SGRWGISGVDVSJV-UHFFFAOYSA-N
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Description

Hexyl nitrite is an organic compound with the chemical formula C₆H₁₃NO₂. It is an ester of hexanol and nitrous acid, and it belongs to the class of alkyl nitrites. This compound is known for its use as a recreational inhalant, commonly referred to as “poppers,” which induces a brief euphoria. It has also been investigated for its potential therapeutic applications, particularly in the treatment of cardiovascular conditions .

Mechanism of Action

Target of Action

Hexyl nitrite primarily targets the vascular smooth muscle cells . These cells are crucial for maintaining vascular tone and regulating blood pressure. This compound, like other alkyl nitrites, acts as a vasodilator , causing these smooth muscle cells to relax .

Mode of Action

This compound interacts with its targets through a process known as vasodilation . This involves the relaxation of the smooth muscle cells in the walls of blood vessels, leading to an increase in the diameter of the vessels. The result is a decrease in vascular resistance, which subsequently lowers blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nitric oxide (NO) pathway . Nitrite is a key player in the nitrogen biogeochemical cycle, involved in key pathways crucial to life on Earth . Nitrite can be converted into nitric oxide (NO), a potent vasodilator, under certain conditions . This conversion is thought to be facilitated by a variety of enzymes, including xanthine oxidoreductase, aldehyde oxidase, and mitochondrial enzymes .

Pharmacokinetics

The pharmacokinetics of this compound, like other alkyl nitrites, is characterized by its rapid onset and short duration of action . It is extremely fast-acting, usually taking effect within a few seconds, but the effects disappear after a few minutes . .

Result of Action

The primary molecular effect of this compound’s action is the expansion of blood vessels . This results in a decrease in blood pressure. On a cellular level, this can lead to various physiological effects, including headaches, flushing, increased heart rate, dizziness, and relaxation of involuntary muscles . Overdoses can cause nausea and fainting .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of other ions in the environment, such as NH4+, Fe, and Cu cations, can affect the distribution and activity of nitrite-oxidizing bacteria . .

Biochemical Analysis

Biochemical Properties

Hexyl nitrite plays a significant role in biochemical reactions, primarily as a vasodilator. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with the enzyme guanylate cyclase, which is activated by nitric oxide (NO) released from this compound. This activation leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and vasodilation . Additionally, this compound can interact with hemoglobin, leading to the formation of methemoglobin, which reduces the oxygen-carrying capacity of blood .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In smooth muscle cells, this compound induces relaxation by increasing cGMP levels, which in turn activates protein kinase G (PKG) and leads to the phosphorylation of target proteins involved in muscle relaxation . This compound also affects endothelial cells by promoting the release of nitric oxide, which enhances vasodilation and improves blood flow . Furthermore, this compound can impact immune cells by modulating inflammatory responses and reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to nitric oxide (NO), which is a potent vasodilator. Upon inhalation or administration, this compound rapidly releases NO, which diffuses into smooth muscle cells and activates guanylate cyclase . This activation leads to an increase in cGMP levels, resulting in the relaxation of smooth muscle cells and vasodilation . This compound also interacts with hemoglobin, leading to the formation of methemoglobin, which can impair oxygen transport in the blood . Additionally, this compound can modulate the activity of various enzymes and proteins involved in cellular signaling pathways, further contributing to its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is known for its rapid onset of action, with effects typically observed within seconds to minutes after administration . The duration of these effects is relatively short, usually lasting only a few minutes . This compound is also subject to degradation over time, which can affect its stability and potency . Long-term exposure to this compound in in vitro or in vivo studies has shown potential adverse effects on cellular function, including oxidative stress and impaired mitochondrial function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound primarily acts as a vasodilator, promoting relaxation of smooth muscle cells and improving blood flow . At higher doses, this compound can cause adverse effects such as methemoglobinemia, which impairs oxygen transport in the blood and can lead to symptoms such as cyanosis, dizziness, and shortness of breath . Additionally, high doses of this compound can induce oxidative stress and damage to cellular components, further contributing to its toxic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the nitrogen metabolism pathway. Upon administration, this compound is rapidly converted to nitric oxide (NO), which plays a crucial role in vasodilation and cellular signaling . The metabolism of this compound also involves interactions with enzymes such as cytochrome P450, which can further modulate its effects . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. Upon administration, this compound rapidly diffuses into cells and tissues, where it is converted to nitric oxide (NO) . The transport of this compound is facilitated by its lipophilic nature, allowing it to easily cross cell membranes . Additionally, this compound can interact with transporters and binding proteins, further influencing its distribution and localization within cells . The accumulation of this compound in specific tissues can also affect its activity and function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and cell membranes, where it can interact with various biomolecules and exert its effects . The targeting of this compound to specific compartments or organelles is facilitated by post-translational modifications and targeting signals . Additionally, the subcellular localization of this compound can influence its interactions with enzymes and proteins involved in cellular signaling pathways, further modulating its effects .

Preparation Methods

Hexyl nitrite can be synthesized through the esterification of hexanol with nitrous acid. The reaction typically involves the following steps:

    Preparation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite with a mineral acid such as hydrochloric acid.

    Esterification Reaction: Hexanol is then reacted with the freshly prepared nitrous acid to form this compound. The reaction is usually carried out at low temperatures to prevent the decomposition of nitrous acid.

Industrial production methods for this compound involve similar principles but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Hexyl nitrite undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form hexyl nitrate. This reaction typically requires an oxidizing agent such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield hexanol and nitrogen oxides. Common reducing agents include hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: this compound can undergo nucleophilic substitution reactions where the nitrite group is replaced by other nucleophiles such as halides or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Hexyl nitrite has been studied for various scientific research applications, including:

    Chemistry: this compound is used as a reagent in organic synthesis, particularly in the preparation of other nitrite esters and related compounds.

    Biology: In biological research, this compound is used to study the effects of nitrite esters on cellular processes and signaling pathways.

    Medicine: this compound has been investigated for its potential therapeutic applications in the treatment of angina pectoris and other cardiovascular conditions due to its vasodilatory effects.

    Industry: This compound is used as a solvent and intermediate in the production of various chemicals

Comparison with Similar Compounds

Hexyl nitrite is similar to other alkyl nitrites such as amyl nitrite, butyl nitrite, and isobutyl nitrite. These compounds share similar chemical structures and mechanisms of action but differ in their alkyl chain lengths and physical properties. For example:

This compound is unique in its specific balance of rapid onset and relatively short duration of action, making it particularly popular in recreational use .

Properties

IUPAC Name

hexyl nitrite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-2-3-4-5-6-9-7-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRWGISGVDVSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCON=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70213246
Record name Nitrous acid, hexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638-51-7
Record name Nitrous acid, hexyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrous acid, hexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexyl Nitrite
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 165-mg (1 mmole) sample of 1-bromohexane was added to 0.5 ml (1 mmole) of 2M tris(dimethylamino)sulfonium nitrite in acetonitrile. The course of the reaction was followed by glc analysis. No further reaction occurred after 15 min. Glc analysis showed that 1-nitrohexane and 1-hexyl nitrite were formed in a 70:30 ratio.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does hexyl nitrite interact with blood and what are the downstream effects?

A1: this compound, like other alkyl nitrites, oxidizes hemoglobin in red blood cells [, , ]. This process converts the iron(II) in hemoglobin to iron(III), forming methemoglobin. Methemoglobin cannot bind oxygen, impairing the blood's ability to transport oxygen to tissues []. Research has shown that this compound oxidizes diabetic blood significantly faster than normal blood [, ]. This difference is attributed to the higher levels of glycated hemoglobin (HbA1c) in diabetic blood, suggesting a correlation between HbA1c levels and the rate of this compound-induced oxidation [, , ].

Q2: What is the structural characterization of this compound?

A2: this compound is an alkyl nitrite with a six-carbon chain attached to a nitrite group. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. While specific spectroscopic data isn't provided in the provided research, alkyl nitrites are generally characterized by their infrared spectra, which show characteristic absorptions for the N=O and C-O stretching vibrations [].

Q3: How does the structure of alkyl nitrites relate to their ability to oxidize hemoglobin?

A3: Studies comparing different alkyl nitrites, including ethyl nitrite, butyl nitrite, pentyl nitrite, and this compound, suggest that the length of the alkyl chain does not significantly impact the rate of hemoglobin oxidation in either diabetic or normal blood []. This suggests that the nitrite group is the primary driver of the oxidation reaction, and the size of the alkyl group has minimal influence on this specific interaction [].

Q4: What are the known safety concerns associated with this compound?

A4: While specific toxicity data for this compound is limited in the provided research, it's crucial to acknowledge that alkyl nitrites, in general, can have toxic effects. The oxidation of hemoglobin to methemoglobin is a significant concern, as it can lead to methemoglobinemia, a condition characterized by reduced oxygen-carrying capacity of the blood [, , ].

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